molecular formula C11H10BrFN2O B13930402 7-Bromo-8-fluoro-3-isopropylquinoxalin-2(1H)-one

7-Bromo-8-fluoro-3-isopropylquinoxalin-2(1H)-one

Cat. No.: B13930402
M. Wt: 285.11 g/mol
InChI Key: RPKYRFFPUCZCLP-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone: is a synthetic organic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common approach might include:

    Bromination and Fluorination: Introduction of bromine and fluorine atoms into the quinoxalinone core.

    Alkylation: Introduction of the isopropyl group at the 3-position.

    Cyclization: Formation of the quinoxalinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the quinoxalinone core or the substituents.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Biology : Quinoxalinones are often studied for their antimicrobial, antiviral, and anticancer properties. Medicine : Potential therapeutic applications include the development of new drugs targeting specific diseases. Industry : The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone would depend on its specific biological target. Generally, quinoxalinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-8-fluoroquinoxalinone: Lacks the isopropyl group.

    8-Fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone: Lacks the bromine atom.

    7-Bromo-3-(1-methylethyl)-2(1H)-quinoxalinone: Lacks the fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms, along with the isopropyl group, may confer unique chemical and biological properties to 7-Bromo-8-fluoro-3-(1-methylethyl)-2(1H)-quinoxalinone, distinguishing it from other quinoxalinones.

Properties

Molecular Formula

C11H10BrFN2O

Molecular Weight

285.11 g/mol

IUPAC Name

7-bromo-8-fluoro-3-propan-2-yl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H10BrFN2O/c1-5(2)9-11(16)15-10-7(14-9)4-3-6(12)8(10)13/h3-5H,1-2H3,(H,15,16)

InChI Key

RPKYRFFPUCZCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C(C=C2)Br)F)NC1=O

Origin of Product

United States

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